In-Depth Technical Guide: Physicochemical Properties of 3-iodo-6-methyl-1H-indole
In-Depth Technical Guide: Physicochemical Properties of 3-iodo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-iodo-6-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a thorough profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, providing essential data for further investigation and application of this compound.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The introduction of a halogen atom, such as iodine, at the C3-position of the indole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The additional presence of a methyl group at the C6-position further influences its steric and electronic characteristics. This document focuses specifically on 3-iodo-6-methyl-1H-indole, a compound of interest for its potential applications in the development of novel therapeutic agents.
Physicochemical Properties
| Property | 3-iodo-6-methyl-1H-indole (Predicted) | 3-iodo-1H-indole (Computed)[1] | 6-methyl-1H-indole (Experimental/Computed)[2] |
| Molecular Formula | C₉H₈IN | C₈H₆IN | C₉H₉N |
| Molecular Weight | 257.07 g/mol | 243.04 g/mol | 131.17 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP (Octanol/Water) | Data not available | 2.9 | 3.3 |
| Topological Polar Surface Area | Data not available | 15.8 Ų | 15.8 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 0 | 0 | 0 |
| Rotatable Bond Count | 0 | 0 | 0 |
Experimental Protocols
While a specific, validated protocol for the synthesis of 3-iodo-6-methyl-1H-indole has not been published, a plausible synthetic route can be devised based on established methods for the iodination of indoles. The following represents a generalized experimental protocol.
Synthesis of 3-iodo-6-methyl-1H-indole
A common and effective method for the C3-iodination of indoles involves the use of an electrophilic iodine source in a suitable solvent.
Materials:
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6-methyl-1H-indole
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N-Iodosuccinimide (NIS) or Iodine (I₂)
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Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
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Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 6-methyl-1H-indole (1.0 eq) in the chosen solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
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Workup: Add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-iodo-6-methyl-1H-indole.
Note: This is a generalized protocol and may require optimization of reaction conditions (e.g., temperature, reaction time, solvent) for optimal yield and purity.
Potential Biological Activity and Signaling Pathways
Specific biological activities or interactions with signaling pathways for 3-iodo-6-methyl-1H-indole have not been reported. However, the indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Halogenation, particularly iodination, can enhance binding affinity and introduce new interaction points with protein targets.
Given the broad spectrum of activities of indole derivatives, 3-iodo-6-methyl-1H-indole could potentially be investigated for its role as an inhibitor or modulator in various signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, many indole-based compounds are known to interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Visualizations
Synthetic Pathway
The following diagram illustrates a plausible synthetic route to 3-iodo-6-methyl-1H-indole from 6-methyl-1H-indole.
Caption: Synthetic route for 3-iodo-6-methyl-1H-indole.
General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of 3-iodo-6-methyl-1H-indole.
Caption: General workflow for synthesis and analysis.
Hypothetical Signaling Pathway Interaction
This diagram illustrates a hypothetical interaction of a small molecule inhibitor, such as 3-iodo-6-methyl-1H-indole, with a generic kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
3-iodo-6-methyl-1H-indole represents a promising, yet underexplored, chemical entity. This guide has consolidated the available predicted and comparative data on its physicochemical properties and outlined a viable synthetic approach. The provided visualizations offer a clear understanding of its synthesis and potential biological context. Further experimental validation of the data presented herein is crucial and will undoubtedly pave the way for novel applications of this compound in drug discovery and beyond. It is our hope that this technical guide will serve as a valuable starting point for researchers interested in the rich chemistry and potential bioactivity of halogenated indole derivatives.
